6-Methyl-1-(3-nitroanilino)-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid
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Overview
Description
6-Methyl-1-(3-nitroanilino)-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with a methyl group, a nitro group, and an anilino group, making it a versatile molecule for research and industrial applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid and 3-nitroaniline.
Reaction Conditions: The reaction involves a nucleophilic substitution where the anilino group replaces a suitable leaving group on the pyridine ring. This reaction is usually carried out in the presence of a base, such as triethylamine, and a coupling reagent like DCC (Dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo oxidation to form nitroso compounds or further oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of a different class of compounds.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, particularly at the 2- and 4-positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Typical reducing agents include iron powder, tin chloride, and hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions often use strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products Formed:
Oxidation Products: Nitroso derivatives, nitro compounds, and other oxidized forms.
Reduction Products: Amino derivatives and related compounds.
Substitution Products: Substituted pyridines with various functional groups.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions with biological macromolecules. Medicine: Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-Methyl-1-(3-nitroanilino)-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid exerts its effects involves its interaction with specific molecular targets. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The pyridine ring can coordinate with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
2-Methyl-3-nitroaniline: Similar structure but lacks the pyridine ring.
3-Nitroaniline: Similar nitro group placement but different core structure.
4-Methyl-2-nitroaniline: Different positions of methyl and nitro groups on the benzene ring.
Uniqueness: The presence of the pyridine ring and the specific arrangement of substituents in 6-Methyl-1-(3-nitroanilino)-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid make it unique compared to other similar compounds
Properties
IUPAC Name |
6-methyl-1-(3-nitroanilino)-4-oxopyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O5/c1-8-5-12(17)11(13(18)19)7-15(8)14-9-3-2-4-10(6-9)16(20)21/h2-7,14H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVKMZCYKVFBDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1NC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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